molecular formula C11H12N2O2S B6281160 N-(benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide CAS No. 1210763-82-8

N-(benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide

Cat. No.: B6281160
CAS No.: 1210763-82-8
M. Wt: 236.3
InChI Key:
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Description

N-(benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate acylating agents. One common method involves the reaction of 2-aminobenzothiazole with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

N-(benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide is unique due to its specific structural features and the presence of the methoxyacetamide group, which may confer distinct biological activities compared to other benzothiazole derivatives .

Properties

CAS No.

1210763-82-8

Molecular Formula

C11H12N2O2S

Molecular Weight

236.3

Purity

95

Origin of Product

United States

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